4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine
Description
Key Crystallographic Parameters (Inferred from Analogues):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 10.735 Å, b = 14.118 Å, c = 14.336 Å |
| β angle | 101.28° |
| Dihedral angles | Oxadiazole-benzene: 8.06–11.21° |
The dihedral angle between the 1,3,4-oxadiazole ring and the 4-methoxyphenyl group is critical for understanding intermolecular interactions. In analogous structures, angles of 8.06–11.21° indicate moderate planarity disruption due to steric hindrance from the methoxy group. The benzene-1,2-diamine moiety adopts a near-planar configuration, facilitating hydrogen bonding with adjacent molecules.
Comparative Structural Analysis with Related 1,3,4-Oxadiazole Derivatives
The compound’s structure shares features with other 1,3,4-oxadiazoles but differs in substituent effects:
Structural Comparison Table:
| Compound | Substituents | Dihedral Angle (°) | Key Interactions |
|---|---|---|---|
| Target compound | 4-Methoxyphenyl, benzene-diamine | 8.06–11.21 | N–H⋯O, C–H⋯π |
| 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | Two 4-methoxyphenyl groups | 11.66 | π-π stacking |
| 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole | Bromothiophene | 8.8 | S⋯Br halogen bonding |
| 2-[(4-Bromobenzyl)thio]-1,3,4-oxadiazole | Bromobenzylthio | 81.53 | C–H⋯S, Br⋯π |
Key Observations:
- Electronic Effects : The electron-donating methoxy group in the target compound enhances aromatic π-electron density, favoring CH⋯π interactions over halogen bonding seen in brominated analogues.
- Steric Influence : The benzene-1,2-diamine substituent introduces steric bulk, reducing planarity compared to simpler 2,5-diaryl oxadiazoles.
- Hydrogen Bonding : The primary amine groups enable N–H⋯O hydrogen bonds, a feature absent in non-aminated derivatives.
This structural uniqueness positions the compound as a promising candidate for applications requiring tailored electronic and intermolecular interaction profiles.
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENGNJUAFMBRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzophenone Hydrazide Derivatives
The primary synthetic route to 4-[5-(4-Methoxy-phenyl)-oxadiazol-2-yl]-benzene-1,2-diamine involves the cyclization of benzophenone hydrazide intermediates. This step forms theoxadiazole ring, which is a key heterocyclic core of the target compound.
- Starting Materials: Benzophenone hydrazide derivatives bearing a 4-methoxyphenyl substituent.
- Cyclization Conditions: Typically conducted under dehydrating conditions or using cyclization agents to promote ring closure.
- Outcome: Formation of the 1,3,4-oxadiazole ring fused to the benzene-1,2-diamine framework.
This method is supported by synthetic protocols where hydrazides are cyclized to oxadiazoles through intramolecular condensation, often involving reagents such as phosphorus oxychloride or polyphosphoric acid to facilitate dehydration and ring closure.
Formation of Benzene-1,2-diamine Substituted Oxadiazoles
The benzene-1,2-diamine moiety is introduced or retained through careful selection of starting materials and reaction conditions:
- Retention of Amino Groups: The diamine functionality (two adjacent amino groups on benzene) is preserved through the synthesis by avoiding conditions that would lead to their oxidation or substitution.
- Substitution at the Oxadiazole C-5 Position: The 4-methoxyphenyl group is attached at the 5-position of the oxadiazole ring, typically by starting from appropriately substituted benzophenone hydrazide or related precursors.
Alternative Synthetic Routes Involving Schiff Base Intermediates and Hydrazinolysis
While direct synthesis via benzophenone hydrazide cyclization is common, related heterocyclic compounds with similar frameworks have been synthesized through Schiff base intermediates and subsequent transformations, which may be adapted for this compound:
- Schiff Base Formation: Reaction of phthalazinone derivatives with 4-methoxybenzaldehyde yields Schiff bases featuring the 4-methoxyphenyl group.
- Hydrazinolysis: Treatment of chlorinated or esterified intermediates with hydrazine hydrate produces hydrazino or hydrazide derivatives, which can be cyclized or further reacted to form oxadiazole rings.
- Cyclization to Oxadiazoles: Subsequent reaction with carbon disulfide or acetic anhydride can afford fused heterocyclic systems including oxadiazole rings.
These steps involve nucleophilic attacks on carbonyl or halogenated carbons, elimination of small molecules (water, HCl, ethanol), and ring closure under reflux conditions in solvents like ethanol or acetone.
Reaction Conditions and Yields
The preparation of 4-[5-(4-Methoxy-phenyl)-oxadiazol-2-yl]-benzene-1,2-diamine typically involves:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of hydrazide | Dehydrating agents (e.g., POCl3, PCl5) | 70-85 | Promotes oxadiazole ring formation |
| Schiff base formation | 4-Methoxybenzaldehyde, ethanol, reflux | 74-80 | Forms intermediate imines |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 85-90 | Converts chlorides/esters to hydrazides/hydrazines |
| Substitution/Cyclization | Carbon disulfide, acetic anhydride, reflux | 60-75 | Forms fused heterocycles including oxadiazoles |
These yields are indicative of efficient synthetic routes with moderate to high conversion rates under controlled laboratory conditions.
Analytical Characterization Supporting Preparation
Throughout synthesis, compounds are characterized to confirm structure and purity:
- Infrared Spectroscopy (IR): Identification of NH2 groups (3300–3400 cm⁻¹), C=O groups (1650–1700 cm⁻¹), and C=S groups (~1270 cm⁻¹) in intermediates.
- Nuclear Magnetic Resonance (NMR): ¹H-NMR signals for amino protons (around δ 6.2–6.4 ppm), methoxy groups, and aromatic protons confirm substitution patterns.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights confirm compound formation.
- Elemental Analysis: Confirms the elemental composition matches theoretical values.
These techniques are standard for verifying the successful preparation of oxadiazole derivatives and related compounds.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Hydrazide Cyclization | Benzophenone hydrazide derivative | POCl3, PCl5, reflux | 1,3,4-Oxadiazole ring formation |
| 2 | Schiff Base Formation | Phthalazinone derivative + 4-methoxybenzaldehyde | Ethanol, reflux | Schiff base intermediate |
| 3 | Hydrazinolysis | Chlorophthalazine or ester derivatives | Hydrazine hydrate, ethanol, reflux | Hydrazino or hydrazide derivatives |
| 4 | Cyclization/Substitution | Hydrazino/hydrazide derivatives | Carbon disulfide, acetic anhydride | Fused heterocycles including oxadiazole ring |
Chemical Reactions Analysis
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are crucial for the proliferation of cancer cells . The compound’s ability to bind to these targets and disrupt their function is key to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxadiazole Class
1,2,4-Oxadiazole Derivatives
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide (CAS: 850744-41-1)
This compound replaces the benzene-diamine group with a benzamide moiety. The 1,2,4-oxadiazole isomer and the 4-methylphenyl substituent may alter electronic properties and bioactivity compared to the target compound. However, its biological activity remains unspecified in available literature .
1,3,4-Oxadiazole Derivatives
- 1-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine
Piperazine substitution introduces basicity and conformational flexibility, which may improve CNS activity. This derivative showed significant anticonvulsant effects in rodent models, similar to the target compound .
Thiadiazole Analogues
- 4-Phenyl-5-aryloxy-1,2,3-thiadiazoles
Replacing oxygen with sulfur in the heterocycle (1,2,3-thiadiazole) increases electron density and polarizability. Thiadiazoles are associated with antimicrobial and antitumor activities, but their pharmacokinetic profiles often differ due to altered metabolic pathways .
Pharmacological Activity Comparison
Key Observations :
- The benzene-diamine group in the target compound likely enhances hydrogen bonding with neuronal ion channels, contributing to its anticonvulsant efficacy .
- Piperazine derivatives exhibit improved potency, possibly due to enhanced solubility and CNS penetration .
- Thiadiazoles, while structurally similar, show divergent bioactivity, emphasizing the role of heteroatom identity in target selectivity .
Characterization
- All compounds are validated using $ ^1H $ NMR, IR, and mass spectrometry. Crystal structures of related oxadiazoles have been resolved using SHELXL software, highlighting planar heterocyclic cores .
Q & A
Q. What are the optimal synthetic routes for 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 5-(4-methoxyphenyl)-2-amino-1,3,4-oxadiazole (a precursor) can react with benzene-1,2-diamine derivatives under controlled conditions. A key step involves heating with triethylamine and chloroacetyl chloride in dioxane at 85–90°C, followed by recrystallization from acetic acid to enhance purity . Optimization should include monitoring reaction kinetics via TLC/HPLC and using spectroscopic methods (e.g., -NMR) to confirm intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : - and -NMR are critical for confirming the oxadiazole ring and diamine substituents. For example, aromatic protons in the 4-methoxyphenyl group appear as doublets near δ 7.0–8.0 ppm, while amine protons resonate at δ 4.5–5.5 ppm .
- Mass spectrometry (ESI-MS) : Used to verify molecular weight (e.g., [M+H] peaks) and detect side products .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for derivatives with multiple aromatic substituents .
Q. How can researchers design in vitro assays to evaluate the compound’s antioxidant activity?
Methodological Answer: Standard assays include:
- DPPH radical scavenging : Measure absorbance reduction at 517 nm after incubating the compound with DPPH solution. IC values are compared to ascorbic acid controls .
- FRAP assay : Quantify Fe-to-Fe reduction using a ferric-tripyridyltriazine complex, with results expressed as µM Fe equivalents/g compound .
- Cell-based ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines to assess intracellular oxidative stress modulation .
Advanced Research Questions
Q. What molecular docking strategies can predict the compound’s binding affinity to neurological targets like 5-HT4_44 receptors?
Methodiological Answer:
- Target selection : Prioritize receptors with known oxadiazole interactions (e.g., 5-HT, DGAT1) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC data from radioligand displacement assays .
- Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF) to the diamine moiety to enhance hydrophobic interactions, as seen in analogous DGAT1 inhibitors .
Q. How do structural modifications (e.g., methoxy vs. trifluoromethoxy groups) impact biological activity and pharmacokinetics?
Methodological Answer:
- Electron effects : Replace the 4-methoxy group with -OCF to test electron-withdrawing effects on receptor binding. For example, 4-(trifluoromethoxy)benzene-1,2-diamine derivatives show enhanced metabolic stability due to reduced CYP450-mediated oxidation .
- Solubility : Assess logP values via shake-flask method; hydrophilic substituents (e.g., -OH) improve aqueous solubility but may reduce blood-brain barrier penetration .
- In vivo testing : Administer derivatives to rodent models and measure plasma half-life (t) and brain-to-plasma ratios .
Q. How should researchers address contradictions in reported anticancer activity data across studies?
Methodological Answer:
- Assay standardization : Control variables like cell line origin (e.g., MCF-7 vs. HeLa), passage number, and serum concentration.
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
- Dose-response validation : Repeat experiments using a broader concentration range (e.g., 1–100 µM) to confirm IC reproducibility .
Q. What strategies enable selective functionalization of the diamine group for derivative synthesis?
Methodological Answer:
- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield one amine while modifying the other. For example, Boc-protected diamines react with phenacyl bromide to form thiadiazine derivatives .
- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to introduce aryl groups at the diamine position. Catalytic systems (e.g., PdCl(dppf)) in DMF/water at 80°C yield biaryl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
